Enhanced Aqueous Solubility of Tetracycline 10-O-β-D-Galactopyranoside Compared to Parent Tetracycline
The glycosylation of tetracycline with a β-D-galactopyranoside moiety at the C10 position results in a marked increase in aqueous solubility compared to the unmodified parent compound, tetracycline . While specific solubility values (e.g., mg/mL in water at 25°C) are not provided in vendor documentation, the qualitative statement of enhanced solubility is consistently reported as a key differentiator for this analog . This is a class-level inference, as the introduction of a hydrophilic sugar group is a well-established strategy for improving water solubility of hydrophobic drug scaffolds.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced aqueous solubility (qualitative statement) |
| Comparator Or Baseline | Tetracycline: Low aqueous solubility (qualitative baseline) |
| Quantified Difference | Not quantified in available vendor sources |
| Conditions | Aqueous solution at ambient temperature (presumed) |
Why This Matters
Enhanced solubility is critical for formulation development, in vitro assays requiring higher concentrations, and achieving better bioavailability in in vivo studies.
